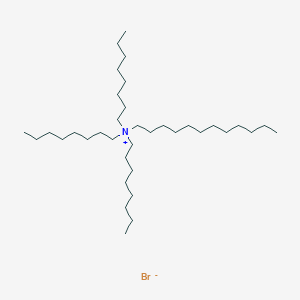
N,N,N-Trioctyldodecan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trioctyldodecan-1-aminium bromide is a quaternary ammonium compound characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom. This compound is known for its surfactant properties, which make it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
N,N,N-Trioctyldodecan-1-aminium bromide can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with an alkyl halide, typically bromooctane, under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
N,N,N-Trioctyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and can act as a phase transfer catalyst in various organic reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide, cyanide, or thiolate ions. These reactions are typically carried out in polar solvents like water or alcohols.
Ion-Exchange Reactions: These reactions often involve the use of ion-exchange resins or other ionic compounds.
Phase Transfer Catalysis: The compound can facilitate the transfer of reactants between immiscible phases, such as organic and aqueous phases, under mild conditions.
Major Products
The major products of these reactions depend on the specific nucleophile or ion involved. For example, a substitution reaction with hydroxide ions would yield the corresponding alcohol, while a reaction with cyanide ions would produce the nitrile.
科学的研究の応用
N,N,N-Trioctyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various organic synthesis reactions.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of N,N,N-Trioctyldodecan-1-aminium bromide is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the positively charged nitrogen atom interacts with negatively charged surfaces or molecules. This dual interaction allows the compound to reduce surface tension and facilitate the mixing of immiscible phases. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Dodecyltrimethylammonium bromide: Similar in structure but with shorter alkyl chains.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with a different alkyl chain length.
Tetradonium bromide: A related compound with a different alkyl chain structure.
Uniqueness
N,N,N-Trioctyldodecan-1-aminium bromide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Its ability to act as a phase transfer catalyst and its effectiveness in disrupting biological membranes make it particularly valuable in both industrial and research applications.
特性
CAS番号 |
61175-83-5 |
|---|---|
分子式 |
C36H76BrN |
分子量 |
602.9 g/mol |
IUPAC名 |
dodecyl(trioctyl)azanium;bromide |
InChI |
InChI=1S/C36H76N.BrH/c1-5-9-13-17-21-22-23-24-28-32-36-37(33-29-25-18-14-10-6-2,34-30-26-19-15-11-7-3)35-31-27-20-16-12-8-4;/h5-36H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
UJOXHELTHOBOMP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
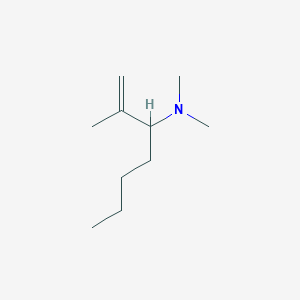
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
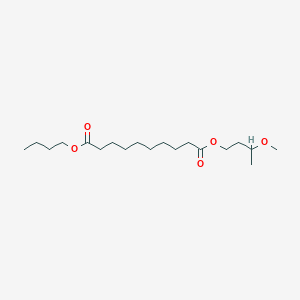
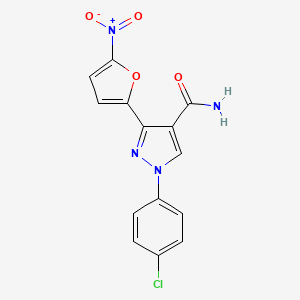
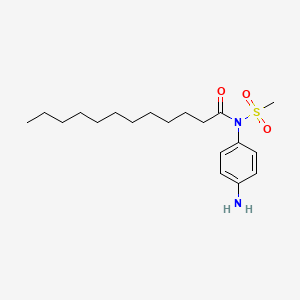
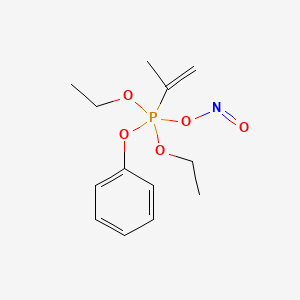
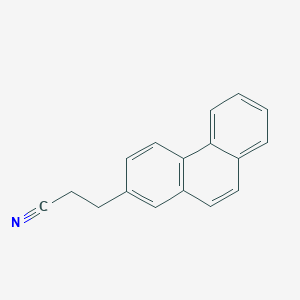
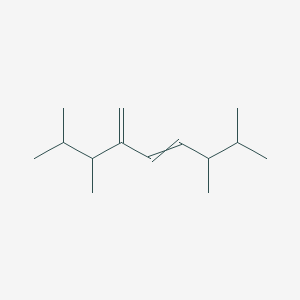
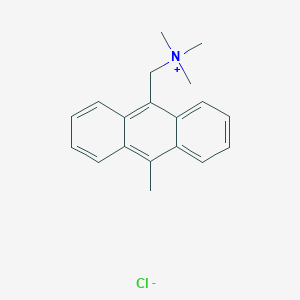

![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
